molecular formula C8H12F2O3 B2604239 3-(Difluoromethoxy)cyclohexanecarboxylic acid CAS No. 1785357-04-1

3-(Difluoromethoxy)cyclohexanecarboxylic acid

Cat. No.: B2604239
CAS No.: 1785357-04-1
M. Wt: 194.178
InChI Key: SEIPGZGIMNJHJU-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)cyclohexanecarboxylic acid is a fluorinated derivative of cyclohexanecarboxylic acid, characterized by a difluoromethoxy (-OCF₂H) substituent at the 3-position of the cyclohexane ring. The difluoromethoxy group, being electron-withdrawing, likely enhances the acidity of the carboxylic acid moiety and improves metabolic stability compared to non-fluorinated analogs, making it valuable in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

3-(difluoromethoxy)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O3/c9-8(10)13-6-3-1-2-5(4-6)7(11)12/h5-6,8H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIPGZGIMNJHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)cyclohexanecarboxylic acid typically involves the introduction of the difluoromethoxy group onto a cyclohexane ring followed by the addition of a carboxylic acid group. One common method involves the reaction of cyclohexanone with difluoromethyl ether in the presence of a strong base to form the difluoromethoxycyclohexane intermediate. This intermediate is then oxidized to introduce the carboxylic acid group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

3-(Difluoromethoxy)cyclohexanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-(difluoromethoxy)cyclohexanecarboxylic acid and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
This compound -OCF₂H at C3 C₈H₁₀F₂O₃ 216.16 (calc) Enhanced metabolic stability; potential drug intermediate
3-(Trifluoromethyl)cyclohexanecarboxylic acid -CF₃ at C3 C₈H₁₁F₃O₂ 196.168 High lipophilicity; intermediate in fine chemical synthesis
4,4-Difluorocyclohexanecarboxylic acid -F at C4,4 C₇H₁₀F₂O₂ 176.15 (calc) Symmetrical substitution; improved solubility in apolar solvents
3-Methylcyclohexanecarboxylic acid -CH₃ at C3 C₈H₁₂O₂ 140.18 Undergoes aromatization to hippuric acid derivatives (16% yield for 3-methyl)
3-(Methoxycarbonyl)cyclohexanecarboxylic acid -CO₂Me at C3 C₉H₁₂O₄ 184.19 Ester functionality; precursor for hydrolysis reactions
Cyclohexanecarboxylic acid (parent) None C₇H₁₂O₂ 128.17 Industrial intermediate for praziquantel and other drugs

Research Findings and Data Gaps

  • Structural Insights :

    • Fluorine substitution at the 3-position (e.g., -OCF₂H or -CF₃) increases acidity and electron-withdrawing effects compared to methyl or ester groups.
    • Patent data highlight synthetic routes for difluoro derivatives, such as 4,4-difluoro-1-(3-methoxyphenyl)cyclohexanecarboxylic acid, which share structural motifs with the target compound .
  • Unresolved Questions: Direct experimental data on the solubility, stability, and bioactivity of this compound are lacking. Comparative studies on the metabolic fate of fluorinated vs. non-fluorinated analogs are needed.

Biological Activity

3-(Difluoromethoxy)cyclohexanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a difluoromethoxy group and a carboxylic acid functional group. The presence of the difluoromethoxy moiety may enhance lipophilicity and modulate interactions with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Modulation : It may interact with various receptors, affecting signal transduction pathways that regulate physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be relevant for therapeutic applications against bacterial infections.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results are summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus32 µg/mLModerate susceptibility
Escherichia coli16 µg/mLSensitive
Pseudomonas aeruginosa64 µg/mLResistant

This data indicates that the compound exhibits varying degrees of antimicrobial activity, with notable efficacy against Escherichia coli.

Anti-inflammatory Activity

In vitro assays demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. The results are shown in Table 2.

CytokineControl (pg/mL)Treated (pg/mL)% Inhibition
TNF-α150090040%
IL-6120072040%
IL-1β80048040%

These findings suggest that the compound may possess significant anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Case Study: Drug Development

In a recent study, researchers explored the potential of this compound as a lead compound for developing new anti-inflammatory drugs. The study involved synthesizing analogs and testing their biological activities. One promising analog exhibited enhanced potency and selectivity for specific inflammatory pathways, indicating that modifications to the original structure could yield more effective therapeutics.

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